Lipophilicity Tuning: 5-Fluoro Provides a Balanced LogP Profile Relative to 6-Fluoro and 2-Fluoro Regioisomers
The lipophilicity of 5-fluoronicotinonitrile, a key determinant of passive membrane permeability and metabolic clearance, is optimized relative to its regioisomers. The compound exhibits a consensus LogP of 1.08 (ranging from 0.22 to 1.76 depending on calculation method) . This value represents an intermediate lipophilicity that balances aqueous solubility with membrane permeability. In direct comparison, the 6-fluoro isomer (CAS 3939-12-6) is significantly more hydrophilic with a measured LogP of 0.61 [1], while the 2-fluoro isomer (CAS 3939-13-7) is even more polar with a LogP of 0.41 . The 5-fluoro substitution thus offers a distinct, tunable LogP window not accessible with other mono-fluorinated regioisomers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.08 (XLOGP3 = 0.67; WLOGP = 1.51; iLOGP = 1.24) |
| Comparator Or Baseline | 6-Fluoronicotinonitrile: LogP = 0.61; 2-Fluoronicotinonitrile: LogP = 0.41 |
| Quantified Difference | 5-Fluoro is +0.47 LogP units more lipophilic than 6-fluoro and +0.67 units more lipophilic than 2-fluoro. |
| Conditions | In silico predicted and experimentally determined LogP values from standard partition coefficient measurements. |
Why This Matters
Procuring the 5-fluoro isomer provides a distinct, intermediate lipophilicity profile that can optimize oral bioavailability and CNS penetration in drug discovery programs compared to other regioisomers.
- [1] 6-Fluoronicotinonitrile: Physicochemical Properties (LogP) View Source
